3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
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Overview
Description
(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and research applications. This compound is structurally related to estrogens, which are hormones that play a crucial role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:
Methylation: Introduction of a methyl group at the 7th position.
Methoxylation: Introduction of a methoxy group at the 3rd position.
Hydroxylation: Introduction of a hydroxyl group at the 17th position.
Industrial Production Methods
Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Potential use in hormone replacement therapy and treatment of hormonal disorders.
Industry: Used in the production of pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular function. The specific molecular targets and pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen with a methoxy group at the 3rd position.
Uniqueness
(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other estrogens.
Properties
IUPAC Name |
3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFSOCUPRSHPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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